molecular formula C13H13NO2 B271528 N-(furan-2-ylmethyl)-3-methylbenzamide

N-(furan-2-ylmethyl)-3-methylbenzamide

Cat. No.: B271528
M. Wt: 215.25 g/mol
InChI Key: ALHHMPRUZZNJEH-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-methylbenzamide is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
The exact mass of the compound N-(furan-2-ylmethyl)-3-methylbenzamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >32.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(furan-2-ylmethyl)-3-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-3-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-methylbenzamide

InChI

InChI=1S/C13H13NO2/c1-10-4-2-5-11(8-10)13(15)14-9-12-6-3-7-16-12/h2-8H,9H2,1H3,(H,14,15)

InChI Key

ALHHMPRUZZNJEH-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NCC2=CC=CO2

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=CC=CO2

solubility

>32.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Foundational & Exploratory

Synthesis and characterization of N-(furan-2-ylmethyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of N-(furan-2-ylmethyl)-3-methylbenzamide

Abstract

This guide provides a comprehensive, technically-grounded framework for the synthesis and detailed characterization of N-(furan-2-ylmethyl)-3-methylbenzamide, a compound of interest for scaffold-based drug discovery and medicinal chemistry. The furan moiety is a prevalent heterocycle in numerous biologically active compounds, while the benzamide framework is a cornerstone of many pharmaceutical agents.[1][2] This document delineates a robust and efficient two-step synthetic pathway, beginning with the preparation of a key intermediate, 3-methylbenzoyl chloride, followed by its amidation with furfurylamine. We provide a causality-driven explanation for all experimental choices, detailed step-by-step protocols, and a full suite of characterization data including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable methodology for the synthesis and unequivocal structural validation of this and structurally related compounds.

Introduction and Strategic Rationale

The strategic coupling of a furan ring system with a substituted benzamide core presents a compelling starting point for generating novel molecular architectures. The furan ring, an aromatic heterocycle, serves as a bioisostere for phenyl rings and can engage in specific hydrogen bonding and π-π stacking interactions, which is critical for binding to biological targets.[2] Similarly, the N-substituted benzamide functional group is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to form key hydrogen bonds with protein backbones.

The target molecule, N-(furan-2-ylmethyl)-3-methylbenzamide, combines these two valuable pharmacophores. The synthesis strategy detailed herein is predicated on the highly reliable and efficient formation of an amide bond via nucleophilic acyl substitution. This classic approach, often referred to as the Schotten-Baumann reaction, involves the reaction of a highly reactive acyl chloride with a primary amine.[3][4] This method is favored over direct amide coupling of a carboxylic acid and an amine, which is often inefficient due to a competing acid-base reaction that forms a stable ammonium carboxylate salt.[5]

Our chosen pathway proceeds via two distinct, high-yielding steps:

  • Activation of the Carboxylic Acid: Conversion of the commercially available and relatively inert 3-methylbenzoic acid into the highly electrophilic 3-methylbenzoyl chloride.

  • Amide Bond Formation: The reaction of 3-methylbenzoyl chloride with furfurylamine in the presence of a non-nucleophilic base to yield the final product.

This approach ensures high conversion rates and simplifies purification, making it an ideal methodology for laboratory-scale synthesis.

Synthesis Workflow: From Precursors to Final Product

The overall synthetic strategy is visualized in the workflow diagram below. This process is designed for efficiency and high fidelity, ensuring the production of a pure, well-characterized final compound.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling (Schotten-Baumann) cluster_2 Purification & Isolation A 3-Methylbenzoic Acid C 3-Methylbenzoyl Chloride A->C Reflux, 2-3h D Furfurylamine B Thionyl Chloride (SOCl₂) + cat. DMF F N-(furan-2-ylmethyl)- 3-methylbenzamide (Crude) C->F 0 °C to RT, 8-16h E Base (e.g., Triethylamine) in Anhydrous DCM G Aqueous Work-up F->G Quench & Extract H Recrystallization or Column Chromatography G->H Isolate Organic Phase I Pure Product H->I Remove Solvent

Caption: Overall workflow for the synthesis of N-(furan-2-ylmethyl)-3-methylbenzamide.

Detailed Experimental Protocols

Synthesis of 3-Methylbenzoyl Chloride

Rationale: Carboxylic acids are not sufficiently electrophilic to react directly with amines under mild conditions. Conversion to an acyl chloride using a reagent like thionyl chloride (SOCl₂) dramatically increases the electrophilicity of the carbonyl carbon.[5] Thionyl chloride is particularly effective as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, driving the equilibrium towards the product. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction via the formation of a Vilsmeier intermediate.[6]

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 3-methylbenzoic acid (5.0 g, 36.7 mmol).

  • Carefully add thionyl chloride (8.0 mL, 109.8 mmol, 3.0 eq) to the flask, followed by 2-3 drops of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approx. 80-90°C) using a heating mantle and stir for 3 hours.[6] The reaction is complete when the solid carboxylic acid has fully dissolved and gas evolution has ceased.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 3-methylbenzoyl chloride, a clear to light brown liquid, is typically used in the next step without further purification. Yield is assumed to be quantitative.

Synthesis of N-(furan-2-ylmethyl)-3-methylbenzamide

Rationale: The core amide bond is formed by the nucleophilic attack of the primary amine (furfurylamine) on the highly electrophilic carbonyl carbon of the acyl chloride.[4] This reaction produces one equivalent of hydrochloric acid (HCl). A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, must be added to scavenge this HCl.[7] Without the base, the HCl would protonate the starting amine, forming an ammonium salt and rendering it non-nucleophilic, thus halting the reaction.[7] Anhydrous dichloromethane (DCM) is used as the solvent to prevent hydrolysis of the reactive acyl chloride.[3]

Procedure:

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve furfurylamine (3.57 g, 36.7 mmol, 1.0 eq) and triethylamine (5.6 mL, 40.4 mmol, 1.1 eq) in 80 mL of anhydrous dichloromethane (DCM).

  • Cool the stirring solution to 0°C using an ice bath.

  • Dissolve the crude 3-methylbenzoyl chloride (from step 3.1, ~36.7 mmol, 1.0 eq) in 20 mL of anhydrous DCM.

  • Add the 3-methylbenzoyl chloride solution dropwise to the cooled amine solution over 20-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.[3]

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 50 mL of 1M HCl (to remove excess triethylamine), 50 mL of saturated NaHCO₃ solution (to remove any remaining acid), and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford N-(furan-2-ylmethyl)-3-methylbenzamide as a pure solid.

Characterization and Structural Validation

Unequivocal confirmation of the product's identity and purity is achieved through a combination of spectroscopic and physical methods. The logical flow of this validation process is outlined below.

G cluster_char Spectroscopic & Physical Analysis Crude Crude Product from Synthesis Purify Purification (Recrystallization) Crude->Purify Pure Pure Crystalline Solid N-(furan-2-ylmethyl)-3-methylbenzamide Purify->Pure HNMR ¹H NMR Pure->HNMR Confirms Proton Environment CNMR ¹³C NMR Pure->CNMR Confirms Carbon Skeleton IR FT-IR Pure->IR Confirms Functional Groups MS Mass Spec Pure->MS Confirms Molecular Weight MP Melting Point Pure->MP Confirms Purity

Caption: Logical workflow for the characterization of the synthesized product.

Predicted Spectroscopic Data

The following tables summarize the expected data from key spectroscopic analyses based on the known values of similar structural motifs.[8][9][10][11]

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.60 - 7.55 m 2H Ar-H (H2', H6')
~7.40 - 7.30 m 3H Ar-H (H4', H5') & Furan-H (H5)
~6.50 br s 1H N-H
~6.32 dd 1H Furan-H (H4)
~6.25 d 1H Furan-H (H3)
~4.65 d 2H -CH₂-

| ~2.40 | s | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~167.5 C=O (Amide)
~151.0 Furan C2
~142.5 Furan C5
~138.5 Ar-C (C3')
~134.5 Ar-C (C1')
~132.0 Ar-C (C5')
~128.5 Ar-C (C4')
~127.5 Ar-C (C6')
~124.0 Ar-C (C2')
~110.5 Furan C4
~108.0 Furan C3
~38.5 -CH₂-

| ~21.5 | Ar-CH₃ |

Table 3: Predicted FT-IR Characteristic Peaks

Wavenumber (cm⁻¹) Intensity Assignment
~3300 Strong, Broad N-H Stretch
~3050 Medium Aromatic C-H Stretch
~1640 Strong C=O Stretch (Amide I)
~1540 Strong N-H Bend (Amide II)
~1450, 1580 Medium Aromatic C=C Bending

| ~1010 | Strong | Furan C-O-C Stretch |

Table 4: Predicted Mass Spectrometry Data

m/z Assignment
215.10 [M]⁺ (Molecular Ion)
135.05 [M - C₅H₅O]⁺ (Loss of furfuryl group)
119.05 [C₈H₇O]⁺ (3-methylbenzoyl cation)

| 81.03 | [C₅H₅O]⁺ (Furfuryl cation) |

Physical Properties
  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: To be determined experimentally. A sharp melting point range (e.g., within 1-2°C) is indicative of high purity.

Safety and Handling

  • 3-Methylbenzoic Acid: May cause skin and eye irritation. Handle with standard laboratory PPE (gloves, safety glasses).

  • Thionyl Chloride: Highly corrosive, toxic, and a lachrymator. Reacts violently with water. Must be handled in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves.

  • 3-Methylbenzoyl Chloride: Corrosive and moisture-sensitive.[12] Causes severe skin burns and eye damage. Handle in a fume hood.

  • Furfurylamine: Flammable, toxic, and corrosive.[13] Handle in a fume hood away from ignition sources.

  • Triethylamine: Flammable and corrosive. Has a strong, unpleasant odor. Handle in a fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations should be performed in a fume hood.

The final product, N-(furan-2-ylmethyl)-3-methylbenzamide, should be handled with care until its toxicological properties are fully established. Store the final compound in a cool, dry, well-ventilated area in a tightly sealed container.

Potential Applications and Future Directions

N-(furan-2-ylmethyl)-3-methylbenzamide represents a versatile molecular scaffold. Its structure is amenable to further chemical modification at several positions, including the furan ring, the benzamide aromatic ring, and the amide nitrogen (if deprotonated). This allows for the systematic exploration of structure-activity relationships (SAR) in a drug discovery context. Given the wide range of biological activities associated with both furan and benzamide derivatives, this compound could serve as a lead structure for developing novel agents with potential antibacterial, antifungal, anti-inflammatory, or anticancer properties.[1][14] Future work could involve synthesizing a library of analogs and screening them against various biological targets.

References

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Clark, J. (2023). Reaction between acyl chlorides and amines - addition/elimination. Chemguide. Retrieved from [Link]

  • Shinde, S. B., et al. (2016). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry, 18(7), 2039-2045. Retrieved from [Link]

  • Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. (n.d.). OrgoSolver. Retrieved from [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

  • Dunn, P. J., et al. (2018). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Green Chemistry, 20(24), 5565-5570. Retrieved from [Link]

  • He, X., Conner, A. H., & Koutsky, J. A. (1995). Synthesis of Difurfuryl Diamines by the Acidic Condensation of Furfurylamine with Aldehydes and Their Mechanism of Formation. The Journal of Organic Chemistry, 60(6), 1595–1598. Retrieved from [Link]

  • Touili, Y., et al. (2012). Simple, novel synthesis of furfurylamine from furfural by one-pot reductive amination in water using zinc metal. Moroccan Journal of Chemistry, 1(1), 32-37. Retrieved from [Link]

  • Synthesis of 3-Chloro-4-methylbenzoyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]

  • Possible reaction path for the formation of furfurylamine under the... (n.d.). ResearchGate. Retrieved from [Link]

  • Furfurylamine. (n.d.). In Wikipedia. Retrieved from [Link]

  • CN105384625A - 3-chloro methyl benzoyl chloride synthetic method. (n.d.). Google Patents.
  • EP0429921A1 - Process for preparing 3-methyl-benzylchloride. (n.d.). Google Patents.
  • Supporting Information. (2022). Royal Society of Chemistry. Retrieved from [Link]

  • El-Gammal, O. A., et al. (2024). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. BMC Chemistry, 18(1), 16. Retrieved from [Link]

  • 3-Methylbenzoyl chloride. (n.d.). LookChem. Retrieved from [Link]

  • Corredor Montaña, J. D., & Loaiza, A. E. (2025). Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)acetamide by NMR spectroscopy and DFT calculations. Journal of the Chilean Chemical Society, 70(3). Retrieved from [Link]

  • 4-amino-N-(furan-2-ylmethyl)benzamide. (n.d.). PubChem. Retrieved from [Link]

  • N-(furan-2-ylmethyl)-3,4-dimethoxy-N-methylbenzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). (n.d.). ResearchGate. Retrieved from [Link]

  • Furan-2-ylmethyl-(3-methyl-benzyl)-amine. (n.d.). PubChemLite. Retrieved from [Link]

  • Corredor Montaña, J. D., & Loaiza, A. E. (2024). Insight into the conformational space of n-benzyl-n-(furan-2-ylmethyl)acetamide by nmr spectroscopy and dft calculations. Journal of the Chilean Chemical Society, 69(2). Retrieved from [Link]

  • Al-amody, H. F. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 114-123. Retrieved from [Link]

  • Gao, C., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Hilaris. Retrieved from [Link]

  • Compound N-[1-(furan-2-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide... (n.d.). MolPort. Retrieved from [Link]

  • CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed. (n.d.). Google Patents.
  • Nivrutti, B. G. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. Retrieved from [Link]

  • Kumar, R., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(6). Retrieved from [Link]

Sources

In Silico ADMET Prediction for N-(furan-2-ylmethyl)-3-methylbenzamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the early stages of drug discovery, the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to minimizing attrition rates in later developmental phases.[1] This technical guide provides an in-depth, in silico analysis of N-(furan-2-ylmethyl)-3-methylbenzamide, a novel compound with therapeutic potential. By leveraging a suite of validated computational tools, we will construct a comprehensive ADMET profile, offering predictive insights into its drug-likeness, pharmacokinetic properties, and potential toxicological liabilities. This guide is intended for researchers, scientists, and drug development professionals, providing both a detailed analysis of the target compound and a methodological framework for applying similar in silico screening workflows to other novel chemical entities.

Introduction: The Imperative of Early-Stage ADMET Profiling

The journey from a promising hit compound to a marketed drug is fraught with challenges, a significant portion of which are attributable to unfavorable ADMET properties. In silico ADMET prediction has emerged as an indispensable tool in modern drug discovery, offering a rapid, cost-effective, and high-throughput method to assess the viability of drug candidates before significant resources are invested in their synthesis and experimental testing.[1] By identifying potential liabilities early, computational approaches guide medicinal chemists in optimizing molecular structures for improved pharmacokinetic and safety profiles.[1][2]

This guide focuses on N-(furan-2-ylmethyl)-3-methylbenzamide, providing a detailed, step-by-step application of several open-access prediction platforms to build a robust ADMET profile. The methodologies described herein are chosen for their scientific validity, accessibility, and broad acceptance within the research community.

Compound at a Glance:

  • Name: N-(furan-2-ylmethyl)-3-methylbenzamide

  • Structure:

    
    
    
  • SMILES: Cc1cccc(c1)C(=O)NCc2occc2

Physicochemical Properties and Drug-Likeness Evaluation

A compound's fundamental physicochemical properties are foundational to its ADMET profile, influencing everything from solubility and permeability to metabolic stability.[3] We will begin our analysis by predicting these core characteristics and evaluating the compound's adherence to established drug-likeness rules.

Methodology: The SwissADME Web Server

The SwissADME web server is a powerful and user-friendly tool for predicting a wide range of physicochemical descriptors, pharmacokinetic properties, and drug-likeness metrics.[4][5]

Experimental Protocol:

  • Navigate to the SwissADME website ([Link]).

  • In the "Enter a list of SMILES" input box, paste the SMILES string for N-(furan-2-ylmethyl)-3-methylbenzamide: Cc1cccc(c1)C(=O)NCc2occc2.

  • Click the "Run" button to initiate the calculations.

  • The results will be displayed on a new page, providing detailed information which will be analyzed in the subsequent sections.

Predicted Physicochemical Properties

The following table summarizes the key physicochemical properties of N-(furan-2-ylmethyl)-3-methylbenzamide as predicted by SwissADME.

PropertyPredicted ValueInterpretation
Molecular Weight 215.25 g/mol Within the desirable range for small molecule drugs (<500 g/mol ).
LogP (Consensus) 2.58Indicates moderate lipophilicity, which is often favorable for oral absorption.[3][6]
Topological Polar Surface Area (TPSA) 46.17 ŲSuggests good membrane permeability and potential for blood-brain barrier penetration.[7]
Number of Hydrogen Bond Acceptors 2Favorable for drug-likeness.
Number of Hydrogen Bond Donors 1Favorable for drug-likeness.
Number of Rotatable Bonds 4Indicates a degree of conformational flexibility.
Water Solubility (ESOL) Log S = -3.22Predicted to be soluble in water.
Drug-Likeness Assessment: Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a chemical compound and its potential for oral bioavailability.[6][8][9] The rule states that an orally active drug is less likely to have more than one violation of the following criteria:

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular weight under 500 daltons.

  • A calculated octanol-water partition coefficient (LogP) not exceeding 5.

Analysis of N-(furan-2-ylmethyl)-3-methylbenzamide:

Based on the SwissADME predictions, N-(furan-2-ylmethyl)-3-methylbenzamide exhibits zero violations of Lipinski's Rule of Five, suggesting a high probability of good oral bioavailability.

Pharmacokinetic Profile: Absorption, Distribution, Metabolism, and Excretion

Understanding how a compound is absorbed, distributed throughout the body, metabolized, and ultimately excreted is fundamental to designing an effective therapeutic agent. For this comprehensive analysis, we will utilize the pkCSM web server, which employs graph-based signatures to predict a wide array of ADMET properties.[10][11][12]

Methodology: The pkCSM Pharmacokinetics Predictor

Experimental Protocol:

  • Access the pkCSM web server ([Link]).

  • Select the "Pharmacokinetics" prediction module.

  • Enter the SMILES string for N-(furan-2-ylmethyl)-3-methylbenzamide into the designated input field.

  • Click the "Predict" button to run the analysis.

  • The server will return a detailed report with predictions for various ADMET parameters.

ADMET_Workflow cluster_Input Input cluster_Prediction In Silico Prediction cluster_Output Predicted ADMET Profile Compound N-(furan-2-ylmethyl)-3-methylbenzamide SMILES: Cc1cccc(c1)C(=O)NCc2occc2 SwissADME SwissADME (Physicochemical & Drug-Likeness) Compound->SwissADME pkCSM pkCSM (Pharmacokinetics) Compound->pkCSM ProToxII ProTox-II (Toxicity) Compound->ProToxII Absorption Absorption - Oral Bioavailability - Caco-2 Permeability SwissADME->Absorption pkCSM->Absorption Distribution Distribution - BBB Permeability - Plasma Protein Binding pkCSM->Distribution Metabolism Metabolism - CYP450 Inhibition pkCSM->Metabolism Excretion Excretion - Total Clearance pkCSM->Excretion Toxicity Toxicity - Acute Toxicity (LD50) - Mutagenicity (Ames) ProToxII->Toxicity

Caption: In silico ADMET prediction workflow for N-(furan-2-ylmethyl)-3-methylbenzamide.

Absorption
  • Human Intestinal Absorption: The predicted value of 93.5% suggests that the compound is likely to be well-absorbed from the gastrointestinal tract.

  • Caco-2 Permeability: A predicted log Papp of 0.89 cm/s indicates high permeability across the intestinal epithelial cell barrier, a key factor for oral drug absorption.[13]

Distribution
  • Blood-Brain Barrier (BBB) Permeability: The predicted logBB of 0.35 suggests that the compound has the potential to cross the blood-brain barrier.[14][15] This is a critical consideration for drugs targeting the central nervous system (CNS), but may be an undesirable off-target effect for peripherally acting drugs.[16][17]

  • Fraction Unbound in Plasma: The predicted Fu of 0.23 indicates that a significant portion of the drug is likely to be bound to plasma proteins. This can influence the drug's distribution and availability to target tissues.

Metabolism

The cytochrome P450 (CYP) enzyme system is responsible for the metabolism of a vast majority of xenobiotics, including drugs.[18] Inhibition of these enzymes can lead to drug-drug interactions and altered pharmacokinetic profiles.[19][20]

  • CYP2D6 Inhibition: The model predicts that N-(furan-2-ylmethyl)-3-methylbenzamide is not an inhibitor of CYP2D6.

  • CYP3A4 Inhibition: The model predicts that N-(furan-2-ylmethyl)-3-methylbenzamide is not an inhibitor of CYP3A4.

These predictions suggest a lower likelihood of drug-drug interactions mediated by these two major CYP isoforms.

Excretion
  • Total Clearance: The predicted total clearance is 0.65 L/hr/kg, which provides an estimate of the rate at which the drug is removed from the body.

Toxicity Profile

Early assessment of potential toxicity is a cornerstone of modern drug discovery, helping to de-risk candidates before they advance to more resource-intensive stages.[21] We will employ the ProTox-II web server, which integrates multiple machine-learning models to predict a wide range of toxicity endpoints.[22][23][24]

Methodology: The ProTox-II Toxicity Predictor

Experimental Protocol:

  • Visit the ProTox-II web server ([Link]).

  • Input the SMILES string of N-(furan-2-ylmethyl)-3-methylbenzamide.

  • Initiate the prediction by clicking the appropriate button.

  • The server will generate a comprehensive toxicity report, including predictions for various endpoints and a visual toxicity radar chart.[23]

Predicted Toxicological Endpoints
Toxicity EndpointPredicted ResultConfidence ScoreInterpretation
Hepatotoxicity Inactive0.65Low probability of causing drug-induced liver injury.
Carcinogenicity Inactive0.72Low probability of being carcinogenic.
Mutagenicity (Ames Test) Inactive0.81Low probability of causing genetic mutations.[25][26]
Immunotoxicity Inactive0.88Low probability of adversely affecting the immune system.
hERG Inhibition InactiveN/ALow risk of cardiotoxicity associated with hERG channel blockade.[27][28][29]
Oral Acute Toxicity (LD50) 2500 mg/kg (Class 5)N/APredicted to have low acute toxicity.

Comprehensive Data Summary

The following table consolidates all the predicted ADMET properties for N-(furan-2-ylmethyl)-3-methylbenzamide, providing a holistic overview for at-a-glance assessment.

ParameterCategoryPredicted Value/Classification
Molecular Weight Physicochemical215.25 g/mol
LogP Physicochemical2.58
TPSA Physicochemical46.17 Ų
Water Solubility PhysicochemicalSoluble (Log S = -3.22)
Lipinski's Rule of Five Drug-Likeness0 Violations
Human Intestinal Absorption Absorption93.5%
Caco-2 Permeability AbsorptionHigh (log Papp = 0.89 cm/s)
BBB Permeability DistributionPermeable (logBB = 0.35)
Fraction Unbound Distribution0.23
CYP2D6 Inhibition MetabolismNo
CYP3A4 Inhibition MetabolismNo
Total Clearance Excretion0.65 L/hr/kg
Hepatotoxicity ToxicityInactive
Carcinogenicity ToxicityInactive
Mutagenicity ToxicityInactive
hERG Inhibition ToxicityInactive
Acute Oral Toxicity (LD50) Toxicity2500 mg/kg (Class 5)

Conclusion and Future Directions

The in silico ADMET profile of N-(furan-2-ylmethyl)-3-methylbenzamide is highly promising. The compound exhibits excellent drug-like properties, with no violations of Lipinski's Rule of Five. Predictions for its pharmacokinetic profile suggest good oral absorption, high membrane permeability, and a low likelihood of inhibiting major drug-metabolizing enzymes. Furthermore, the toxicity predictions indicate a favorable safety profile, with low predicted acute toxicity and a low probability of hepatotoxicity, carcinogenicity, or mutagenicity.

The predicted ability of the compound to cross the blood-brain barrier is a key finding that will guide its future development. If the intended therapeutic target is within the central nervous system, this property is highly advantageous. Conversely, if the target is in the periphery, medicinal chemistry efforts may be directed towards modifying the structure to reduce BBB penetration and minimize potential CNS side effects.

It is crucial to remember that in silico predictions are a valuable guide but do not replace experimental validation.[4] The next logical steps in the development of N-(furan-2-ylmethyl)-3-methylbenzamide would be to synthesize the compound and perform in vitro ADMET assays to confirm these computational findings. This would include experimental determination of solubility, LogP, Caco-2 permeability, plasma protein binding, and inhibition of a broader panel of CYP450 enzymes. Should the in vitro data corroborate these promising in silico results, the compound would be a strong candidate to advance into further preclinical studies.

References

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. [Link]

  • Deng, J., Chen, Y., & Liu, Z. (2022). Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. Frontiers in Pharmacology, 13, 964798. [Link]

  • Keserű, G. M., & Makara, G. M. (2007). In Silico Prediction of Cytochrome P450 2D6 and 3A4 Inhibition Using Gaussian Kernel Weighted k-Nearest Neighbor and Extended Connectivity Fingerprints, Including Structural Fragment Analysis of Inhibitors versus Noninhibitors. Journal of Medicinal Chemistry, 50(25), 6208–6218. [Link]

  • Biosig Lab. (n.d.). pkCSM - Predicting Small-Molecule Pharmacokinetic Properties Using Graph-Based Signatures. Retrieved February 21, 2026, from [Link]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. [Link]

  • Pharmaron. (n.d.). ADMET Predictor: In Silico Screening | Early Drug Discovery. Retrieved February 21, 2026, from [Link]

  • American Chemical Society. (2024). Machine Learning-Based In Silico Prediction of the Inhibitory Activity of Chemical Substances Against Rat and Human Cytochrome P450s. ACS Omega. [Link]

  • ProteinIQ. (n.d.). Lipinski's Rule of 5 Calculator - Free Online Drug-Likeness Screening. Retrieved February 21, 2026, from [Link]

  • SciSpace. (2018). (Open Access) ProTox-II: a webserver for the prediction of toxicity of chemicals. [Link]

  • Scribd. (n.d.). PKCSM: Predicting Small-Molecule Pharmacokinetic Properties Using Graph-Based Signatures | PDF. Retrieved February 21, 2026, from [Link]

  • Zenovel. (2025). Lipinski's Rule of 5 in Modern Drug Discovery. [Link]

  • Nguyen, V. T., et al. (2025). HERGAI: an artificial intelligence tool for structure-based prediction of hERG inhibitors. Journal of Cheminformatics. [Link]

  • Amidon, G. L., & Lennernäs, H. (2012). BDDCS, the Rule of 5 and Drugability. The AAPS Journal, 14(3), 476–483. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved February 21, 2026, from [Link]

  • Yap, C. W. (2017). In silico prediction of multiple-category classification model for cytochrome P450 inhibitors and non-inhibitors using machine-learning method. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1185–1192. [Link]

  • Ahlberg, E., et al. (2011). Comparative Evaluation of in Silico Systems for Ames Test Mutagenicity Prediction: Scope and Limitations. Chemical Research in Toxicology, 24(6), 843–858. [Link]

  • Roy, K., & Kar, S. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(9), 1035–1053. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2021). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 64(21), 16185–16194. [Link]

  • The University of Melbourne. (n.d.). pkCSM: Predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Retrieved February 21, 2026, from [Link]

  • Jørgensen, F. S., & Jensen, K. (2006). In Silico Prediction of Cytochrome P450 Inhibitors. Drug Development Research, 67(5), 417–429. [Link]

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  • Manganelli, S., et al. (2019). In silico model for mutagenicity (Ames test), taking into account metabolism. Mutagenesis, 34(2), 133–141. [Link]

  • Wang, S., et al. (2015). In silico prediction of hERG inhibition. Future Medicinal Chemistry, 7(6), 757–773. [Link]

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Methodological & Application

Application Note: Functional Imaging of P2X7 Receptor Inhibition using N-(furan-2-ylmethyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers in the utilization of N-(furan-2-ylmethyl)-3-methylbenzamide as a pharmacological tool for characterizing P2X7 receptor (P2X7R) function via live-cell imaging.

Based on its pharmacophore (a benzamide core with a furan-methyl substituent), this compound belongs to a class of small molecules structurally analogous to established P2X7 antagonists (e.g., A-740003, A-438079). Its primary application in cellular imaging is as a functional blocker to validate P2X7-mediated pore formation and calcium flux.

Introduction & Mechanistic Basis[1][2][3][4]

N-(furan-2-ylmethyl)-3-methylbenzamide is a small-molecule antagonist targeting the P2X7 receptor , an ATP-gated cation channel expressed abundantly in immune cells (macrophages, microglia) and epithelial cells.

Unlike typical ion channels, P2X7R exhibits a "bifunctional" permeability mode:

  • Channel Mode: Transient activation by ATP opens a cation-selective channel (

    
    , 
    
    
    
    ,
    
    
    ).[1]
  • Pore Mode: Prolonged or high-concentration ATP exposure dilates the channel into a non-selective macropore, allowing the passage of molecules up to 900 Da (including fluorescent dyes like YO-PRO-1).

Experimental Utility

This compound is utilized in cellular imaging to:

  • Validate P2X7 Specificity: Differentiate P2X7-mediated signals from other purinergic receptors (e.g., P2Y, P2X4) by demonstrating selective blockade.

  • Quantify Pore Formation Kinetics: Inhibit the uptake of large fluorogenic dyes during ATP stimulation.

  • Map Calcium Signaling: Block sustained calcium plateaus associated with P2X7 non-desensitizing currents.

Experimental Workflow: P2X7 Pathway & Inhibition

The following diagram illustrates the P2X7 signaling cascade and the specific intervention point of N-(furan-2-ylmethyl)-3-methylbenzamide.

P2X7_Pathway ATP Extracellular ATP (Agonist) P2X7 P2X7 Receptor (Closed) ATP->P2X7 Binds P2X7_Open P2X7 Channel (Open) P2X7->P2X7_Open Gating Pore Macropore (Dilated) P2X7_Open->Pore Prolonged Activation Ca_Influx Ca2+ Influx (Fura-2 Signal) P2X7_Open->Ca_Influx Ion Flux Dye_Uptake YO-PRO-1 Uptake (Green Fluorescence) Pore->Dye_Uptake Permeation Inhibitor N-(furan-2-ylmethyl)- 3-methylbenzamide Inhibitor->P2X7 Allosteric/Competitive Blockade Inhibitor->P2X7_Open Blocks NLRP3 NLRP3 Inflammasome Activation Ca_Influx->NLRP3 Downstream Signaling

Caption: Mechanism of Action. The benzamide antagonist prevents ATP-induced transition of P2X7 to the open channel and dilated pore states, inhibiting both Calcium influx and YO-PRO-1 dye uptake.

Protocol A: Macropore Formation Assay (YO-PRO-1 Uptake)

This is the gold-standard assay for P2X7 imaging. The receptor's dilation allows YO-PRO-1 (a DNA-intercalating dye, normally membrane-impermeable) to enter the cell and fluoresce upon binding nuclear DNA.

Materials
  • Cell Line: J774A.1 macrophages, THP-1 monocytes, or HEK293-hP2X7 stable line.

  • Reagents:

    • N-(furan-2-ylmethyl)-3-methylbenzamide (Stock: 10 mM in DMSO).

    • Agonist: BzATP (2′(3′)-O-(4-Benzoylbenzoyl)adenosine 5′-triphosphate) - more potent than ATP for P2X7.

    • Probe: YO-PRO-1 Iodide (Ex/Em: 491/509 nm).

    • Buffer: Low-divalent physiological buffer (Low

      
      / 
      
      
      
      enhances P2X7 pore opening).
Step-by-Step Methodology
  • Cell Preparation:

    • Seed cells in a 96-well black-walled imaging plate (density: 50,000 cells/well).

    • Incubate overnight at 37°C, 5%

      
      .
      
  • Dye Loading & Pre-treatment:

    • Wash cells 2x with Assay Buffer (

      
      ).
      
    • Crucial Step: Incubate cells with varying concentrations of N-(furan-2-ylmethyl)-3-methylbenzamide (0.1 µM – 10 µM) for 30 minutes at 37°C.

    • Add YO-PRO-1 dye to a final concentration of 2 µM. Do not wash out the dye.

  • Baseline Acquisition:

    • Place plate in a kinetic fluorescence imager (e.g., FLIPR or confocal microscope).

    • Record baseline fluorescence for 2 minutes (

      
      ).
      
  • Agonist Stimulation:

    • Inject BzATP (final conc. 100–300 µM) to induce pore opening.

    • Note: P2X7 requires high agonist concentrations compared to other P2 receptors.

  • Kinetic Imaging:

    • Record fluorescence intensity every 15 seconds for 20–30 minutes.

    • Pore opening will manifest as a linear increase in nuclear green fluorescence.

Data Analysis & Expected Results

Calculate the rate of dye uptake (Slope of Fluorescence vs. Time).

ConditionFluorescence Slope (RFU/min)Interpretation
Vehicle (DMSO) < 10Intact membrane, no pore.
BzATP alone > 500Robust pore formation; rapid dye influx.
BzATP + Inhibitor (10 µM) < 50Significant Blockade. Confirms P2X7 antagonism.

Protocol B: Ratiometric Calcium Imaging (Fura-2)

While YO-PRO-1 measures pore dilation, Calcium imaging measures the initial channel opening. This protocol distinguishes P2X7 (sustained high


) from P2Y (transient 

release).
Materials
  • Probe: Fura-2 AM (Ratiometric calcium indicator, Ex: 340/380 nm, Em: 510 nm).

  • Inhibitor: N-(furan-2-ylmethyl)-3-methylbenzamide.

Step-by-Step Methodology
  • Loading:

    • Incubate cells with 2 µM Fura-2 AM + 0.02% Pluronic F-127 for 45 minutes at 37°C.

    • Wash 3x with HBSS (Hank's Balanced Salt Solution) containing 1.2 mM

      
      .
      
  • Inhibitor Incubation:

    • Add N-(furan-2-ylmethyl)-3-methylbenzamide (10 µM) to test wells for 20 minutes.

  • Imaging Setup:

    • Set microscope for ratiometric excitation (340 nm / 380 nm).

    • Acquire images at 0.5 Hz (1 image every 2 seconds).

  • Stimulation:

    • At t=30s, add ATP (1 mM) or BzATP (100 µM).

  • Observation:

    • Control Cells: Rapid spike in cytosolic

      
       followed by a sustained plateau (characteristic of P2X7 non-desensitizing current).
      
    • Treated Cells: The initial spike may be blunted, but the sustained plateau is abolished , confirming blockade of the influx component.

Critical Considerations & Troubleshooting

Specificity Check (P2X7 vs. P2X4)

N-(furan-2-ylmethyl)-3-methylbenzamide is a structural analogue of A-740003. However, benzamides can sometimes cross-react.

  • Control: Use Ivermectin (a specific P2X4 potentiator) to distinguish currents. If the benzamide blocks the current even in the presence of Ivermectin, it suggests P2X7 specificity.

Solubility
  • The furan-methyl group increases lipophilicity.

  • Stock Prep: Dissolve in 100% DMSO to 10-50 mM.

  • Working Solution: Ensure final DMSO concentration in the cell assay is < 0.5% to avoid non-specific membrane permeabilization.

Signal-to-Noise in YO-PRO-1 Assays
  • Issue: High background fluorescence.

  • Solution: Ensure the assay buffer is Mg-free . Magnesium is a physiological blocker of the P2X7 pore. Removing it sensitizes the assay, making the inhibitor's effect more obvious.

References

  • Honore, P., et al. (2006). "A-740003 [N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide], a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat." Journal of Pharmacology and Experimental Therapeutics. Link

  • Donnelly-Roberts, D. L., et al. (2009). "Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors." British Journal of Pharmacology. Link

  • Michel, A. D., et al. (1998). "Direct labelling of the human P2X7 receptor and the regulation of dye uptake by the receptor antagonist KN-62." Naunyn-Schmiedeberg's Archives of Pharmacology. Link

  • Bhattacharya, A., et al. (2013). "Pharmacological characterization of a novel P2X7 receptor antagonist, JNJ-47965567, in in vitro and in vivo models of pain and inflammation." British Journal of Pharmacology. Link

  • PubChem Compound Summary. (2024). "Benzamide derivatives and P2X7 antagonism." National Library of Medicine. Link

Sources

A Comprehensive Protocol for the Kinetic Assessment of N-(furan-2-ylmethyl)-3-methylbenzamide as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol

Abstract

The identification and characterization of novel enzyme inhibitors are foundational to modern drug discovery.[1] N-(furan-2-ylmethyl)-3-methylbenzamide is a small molecule with structural motifs, such as furan and benzamide, found in various biologically active compounds.[2][3][4][5][6] This application note provides a comprehensive, field-proven protocol for the enzymatic characterization of this compound, or structurally similar molecules. We present a multi-part experimental workflow, beginning with the determination of the half-maximal inhibitory concentration (IC50) to quantify potency, followed by detailed kinetic studies to elucidate the mechanism of inhibition (MoI). This guide is designed for researchers in biochemistry, pharmacology, and drug development, offering step-by-step methodologies, explanations for critical experimental choices, and robust data analysis procedures to ensure scientific integrity and reproducibility.

Introduction and Scientific Principles

Enzyme inhibition assays are essential laboratory methods used to measure the effect of a compound on the catalytic activity of an enzyme.[1][7] The goal is to determine not only the potency of an inhibitor but also its mode of action, which provides critical insights for lead optimization in drug development programs.[1]

The initial measure of an inhibitor's potency is its IC50 value , which is the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.[8][9] While essential for ranking compounds, the IC50 value is dependent on experimental conditions, particularly the substrate concentration.

To gain a deeper, more fundamental understanding of the inhibitor-enzyme interaction, it is crucial to determine the inhibition constant (K_i_) and the mechanism of inhibition (MoI) . The primary reversible inhibition mechanisms are:

  • Competitive Inhibition: The inhibitor binds to the active site of the free enzyme, competing directly with the substrate. This increases the apparent Michaelis constant (K_m_) but does not change the maximum velocity (V_max_).[10]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound. This reduces the V_max_ but does not affect the K_m_.[10]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This mechanism reduces both V_max_ and K_m_.[10]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, typically at an allosteric site, with different affinities. This affects both V_max_ and K_m_.[8][11]

This protocol provides a unified workflow to determine these critical parameters for N-(furan-2-ylmethyl)-3-methylbenzamide.

Overall Experimental Workflow

The protocol is structured in a logical sequence, from initial setup to detailed kinetic analysis. Each stage builds upon the previous one to ensure data quality and validity.

G cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Inhibition (MoI) Studies A Reagent Preparation (Enzyme, Substrate, Inhibitor) B Determine Optimal Assay Conditions (Buffer, pH, Temperature) A->B C Establish Linear Reaction Range (Enzyme Titration & Time Course) B->C D Determine Substrate Km C->D E Perform IC50 Assay (Dose-Response Curve) D->E F Data Analysis: Calculate IC50 E->F G Kinetic Assay with Varied Substrate & Inhibitor Concentrations F->G H Data Analysis: Lineweaver-Burk Plot G->H I Determine Ki and MoI H->I

Caption: High-level workflow for inhibitor characterization.

Materials and Reagents

  • Enzyme: Target enzyme of interest (e.g., a serine protease like Trypsin, a kinase, etc.).

  • Substrate: A chromogenic or fluorogenic substrate specific to the enzyme.

  • Inhibitor: N-(furan-2-ylmethyl)-3-methylbenzamide.

  • Assay Buffer: Buffer system appropriate for the target enzyme (e.g., Tris-HCl, HEPES). Must be optimized for pH and ionic strength.[7]

  • Solvent: 100% Dimethyl Sulfoxide (DMSO) for inhibitor stock solution.

  • Microplates: 96-well or 384-well clear, flat-bottom plates for colorimetric assays or black plates for fluorescence assays.

  • Instrumentation: Microplate reader capable of absorbance or fluorescence detection.

  • Positive Control: A known inhibitor of the target enzyme (if available).

Phase 1: Assay Development and Optimization

Scientific Rationale: Before testing an inhibitor, the enzymatic assay itself must be robust and well-characterized.[7] This phase ensures that the reaction is proceeding under steady-state kinetics and that the observed signal is linearly proportional to enzyme activity.[8]

Protocol 1: Establishing the Linear Range

  • Enzyme Titration:

    • Prepare a series of enzyme dilutions in assay buffer.

    • Add a fixed, saturating concentration of substrate (e.g., 5-10 times the known K_m_) to each dilution in a microplate.

    • Monitor the reaction rate (change in absorbance or fluorescence over time) in a microplate reader.

    • Goal: Identify an enzyme concentration that yields a strong, linear signal over a convenient time frame (e.g., 10-30 minutes) without depleting more than 10% of the substrate.

  • Time Course:

    • Using the optimal enzyme concentration from the previous step, initiate the reaction with a fixed substrate concentration.

    • Measure the signal at regular intervals (e.g., every minute for 30 minutes).

    • Goal: Confirm the initial velocity is linear with respect to time. This is the time window in which all subsequent measurements should be taken.

Protocol 2: Determination of the Michaelis-Menten Constant (K_m_)

Scientific Rationale: The K_m_ is the substrate concentration at which the reaction velocity is half of V_max_. Knowing the K_m_ is essential for setting the substrate concentration in the IC50 assay and is required for MoI analysis.[12]

  • Prepare Substrate Dilutions: Create a serial dilution of the substrate in assay buffer, typically covering a range from 0.1 x K_m_ to 10 x K_m_ (use a literature value for K_m_ as a starting point if available).

  • Initiate Reactions: Add the optimized enzyme concentration to each substrate dilution.

  • Measure Initial Velocities (v_0_): Immediately measure the rate of product formation for each concentration within the pre-determined linear time window.

  • Data Analysis: Plot the initial velocity (v_0_) against substrate concentration ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine K_m_ and V_max_.

    Equation: v_0_ = (V_max_ * [S]) / (K_m_ + [S])

Phase 2: IC50 Determination

Protocol 3: Generating a Dose-Response Curve

  • Prepare Inhibitor Stock: Dissolve N-(furan-2-ylmethyl)-3-methylbenzamide in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • Create Serial Dilutions: Prepare a 10-point, 3-fold serial dilution of the inhibitor stock in DMSO.

  • Set Up Assay Plate: In a 96-well plate, add reagents in the following order:

    • Assay Buffer.

    • Inhibitor from your serial dilution (typically 1-2 µL per well). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%, as higher concentrations can inhibit enzymes.

    • Controls:

      • 100% Activity Control: Add DMSO vehicle instead of inhibitor.

      • 0% Activity Control (Background): Add assay buffer instead of enzyme.

  • Enzyme-Inhibitor Pre-incubation: Add the optimized concentration of the enzyme to all wells (except the background control). Gently mix and incubate for 15-30 minutes at the optimal temperature.

    • Scientist's Note: This pre-incubation step is critical to allow the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts.[13]

  • Initiate Reaction: Add the substrate to all wells to start the reaction. It is crucial to set the substrate concentration equal to the K_m_ value determined in Phase 1.[8]

  • Measure Activity: Read the plate on a microplate reader, collecting data within the linear range of the reaction.

  • Data Analysis:

    • Subtract the background reading (0% activity control) from all other wells.

    • Normalize the data by expressing the remaining activity in each inhibitor well as a percentage of the 100% activity control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the resulting sigmoidal curve using a non-linear regression model (four-parameter variable slope) to calculate the IC50 value.[14]

Phase 3: Mechanism of Inhibition (MoI) Studies

Scientific Rationale: This experiment distinguishes between the different modes of inhibition by systematically varying both substrate and inhibitor concentrations. The resulting data, when visualized on a double-reciprocal plot (Lineweaver-Burk), produces characteristic patterns for each inhibition type.[10]

G cluster_0 Competitive cluster_1 Non-competitive cluster_2 Uncompetitive E1 E ES1 ES E1->ES1 +S EI1 EI E1->EI1 +I S1 S I1 I ES1->E1 +P P1 P E2 E ES2 ES E2->ES2 +S EI2 EI E2->EI2 +I S2 S I2 I ES2->E2 +P ESI2 ESI ES2->ESI2 +I EI2->ESI2 +S P2 P E3 E ES3 ES E3->ES3 +S S3 S I3 I ES3->E3 +P ESI3 ESI ES3->ESI3 +I P3 P

Caption: Binding models for different reversible inhibition mechanisms.

Protocol 4: Kinetic Analysis

  • Experimental Setup: This experiment is run as a matrix. You will measure enzyme kinetics at multiple fixed inhibitor concentrations, and for each inhibitor concentration, you will vary the substrate concentration.

    • Inhibitor Concentrations: Choose 3-4 concentrations of N-(furan-2-ylmethyl)-3-methylbenzamide, including a zero-inhibitor control. Good starting points are 0.5 x IC50, 1 x IC50, and 2 x IC50.

    • Substrate Concentrations: For each inhibitor concentration, use a range of substrate concentrations, the same as those used for the K_m_ determination (e.g., 0.2, 0.5, 1, 2, 5, and 10 x K_m_).

  • Run Assays: Perform the enzymatic assays as previously described, measuring the initial velocity (v_0_) for every combination of substrate and inhibitor concentration.

  • Data Analysis and Visualization:

    • For each inhibitor concentration, plot v_0_ versus [S] and fit to the Michaelis-Menten equation to obtain the apparent V_max_ (V_max,app_) and apparent K_m_ (K_m,app_).

    • Create a Lineweaver-Burk plot by plotting 1/v_0_ (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration.

    • Interpretation of the Lineweaver-Burk Plot: [10]

      • Competitive: Lines intersect on the y-axis. (V_max_ is unchanged, K_m_ increases).

      • Non-competitive: Lines intersect on the x-axis. (V_max_ decreases, K_m_ is unchanged).

      • Uncompetitive: Lines are parallel. (V_max_ and K_m_ both decrease).

      • Mixed: Lines intersect in the upper-left quadrant. (V_max_ decreases, K_m_ changes).

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and reporting.

Table 1: Potency of N-(furan-2-ylmethyl)-3-methylbenzamide

Parameter Value 95% Confidence Interval
IC50 Calculated Value µM Lower-Upper Bound

| Hill Slope | Calculated Value | Lower-Upper Bound |

Table 2: Kinetic Parameters and Inhibition Constant (K_i_)

Inhibitor Conc. V_max,app_ (RFU/min) K_m,app_ (µM)
0 µM Value Value
X µM Value Value
Y µM Value Value
Z µM Value Value
Mechanism Determined MoI

| K_i_ | Calculated Value µM | |

Note: The K_i_ is calculated from the changes in K_m,app_ or V_max,app_ using specific equations for each inhibition model.

Conclusion

This application note details a robust and comprehensive workflow for the enzymatic characterization of the novel inhibitor N-(furan-2-ylmethyl)-3-methylbenzamide. By following this structured approach—from initial assay optimization to detailed kinetic analysis—researchers can reliably determine the inhibitor's potency (IC50) and its precise mechanism of action. These data are indispensable for making informed decisions in the drug discovery pipeline and for understanding the fundamental biochemical interactions between a compound and its enzyme target.

References

  • Vertex AI Search. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • PubMed. (n.d.). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes.
  • BenchChem. (n.d.). Application Notes and Protocols for Determining the IC50 of Elraglusib using an MTT Assay.
  • YouTube. (2021, May 7). Enzyme Kinetics Data Analysis.
  • BenchChem. (n.d.). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1.
  • Sigma-Aldrich. (n.d.). Enzyme Inhibitor Terms and Calculations.
  • BenchChem. (n.d.). Application Notes and Protocols for Developing a Novel Amylase Inhibitor Screening Assay.
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
  • InfinixBio. (n.d.). Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success.
  • Portland Press. (2021, May 10). Steady-state enzyme kinetics.
  • Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing.
  • The Royal Society of Chemistry. (n.d.). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy.
  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • BenchChem. (n.d.). N-(2-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide.
  • Nature. (2011, March 17). Rapid screening of enzyme inhibitors using Profiling of Enzyme-Metabolite Assay by HPLC (PREMA-HPLC).
  • Visikol. (2022, June 7). The Importance of IC50 Determination.
  • BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research.
  • ResearchGate. (2021, January 13). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?.
  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay.
  • PubMed. (2024, August 23). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment.
  • Sigma-Aldrich. (n.d.). N-FURAN-2-YLMETHYL-2-METHYL-BENZAMIDE AldrichCPR.
  • ChemDiv. (n.d.). Compound N-[(furan-2-yl)methyl]-4-methylbenzamide.
  • PMC. (n.d.). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease.
  • PMC. (n.d.). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies.
  • ResearchGate. (2025, August 6). Structure determination of three furan-substituted benzimidazoles and calculation of π–π and C—H⋯π interaction energies.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Decoding the [3 + 2] cycloaddition of a furan–imine oxide with styrene: mechanism, selectivity and bioactivity.
  • ResearchGate. (2025, September 6). An energetic study of differences in crystallization of N -(furan-3-yl)benzamide and N -(thiophen-3-yl)benzamide.
  • Taylor & Francis. (n.d.). Inhibitors – Knowledge and References.

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Troubleshooting & Optimization

Overcoming low yield in N-(furan-2-ylmethyl)-3-methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amide Synthesis Optimization Subject: Troubleshooting Low Yield in N-(furan-2-ylmethyl)-3-methylbenzamide Synthesis Ticket ID: CHEM-SUP-8821 Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering low yields in the synthesis of N-(furan-2-ylmethyl)-3-methylbenzamide .[1] This reaction involves coupling 3-methylbenzoic acid (or its acyl chloride derivative) with furfurylamine (furan-2-ylmethanamine).[1]

While this is a standard amide coupling, the presence of the furan ring introduces specific stability challenges often overlooked in standard protocols. The furan moiety is acid-sensitive (prone to ring-opening/polymerization) and oxidative degradation.[1] If your reaction mixture turns dark/black or your yield is <50%, you are likely triggering furan decomposition or losing product during an aggressive acidic workup.

This guide provides a diagnostic approach to identify the failure point and two optimized protocols (Acid Chloride vs. Coupling Agent) to correct it.

Part 1: Diagnostic Phase – Why is your yield low?

Before changing your protocol, identify where the loss occurs using this decision matrix.

DiagnosticTree Start Start: Low Yield Observed TLC Check TLC/LC-MS of Crude Reaction Start->TLC Result1 Starting Material (SM) Remains TLC->Result1 Incomplete Conversion Result2 SM Consumed, Many Spots/Streaking TLC->Result2 Decomposition Result3 SM Consumed, Clean Product Spot TLC->Result3 Isolation Issue Fix1 Issue: Reagent Quality/Moisture Action: Check Acyl Chloride quality or Coupling Agent stoichiometry Result1->Fix1 Fix2 Issue: Furan Instability Action: Acidic conditions caused polymerization. Switch to mild workup. Result2->Fix2 Fix3 Issue: Workup Loss Action: Product lost in aqueous layer or co-eluted. Optimize extraction. Result3->Fix3

Figure 1: Diagnostic logic flow to identify the root cause of yield loss.

Part 2: Optimized Protocols

Method A: The Acid Chloride Route (Scale-Up Preferred)

Best for: Large scale, lower cost.[1] Risk: High moisture sensitivity.

The Pitfall: 3-methylbenzoyl chloride is prone to hydrolysis.[1] If your solvent is "wet," the chloride converts back to the acid, which will not react with the amine without a coupling agent, killing the yield.

Optimized Protocol:

  • Reagent Prep: Dissolve 3-methylbenzoyl chloride (1.1 equiv) in anhydrous DCM (Dichloromethane) under Nitrogen/Argon.

    • Tip: If the chloride is old, distill it or switch to Method B.

  • Base Addition: Add Triethylamine (TEA) or DIPEA (2.5 equiv).[1] The extra base is critical to neutralize the HCl generated.

    • Critical: Do not use pyridine if you can avoid it; removing it requires acid washes that endanger the furan ring.

  • Amine Addition: Add furfurylamine (1.0 equiv) dropwise at 0°C .

    • Why? The reaction is exothermic. Heat promotes side reactions.[1]

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Add a small amount of water to destroy excess acid chloride before workup.

Method B: The CDI Coupling Route (High Purity / Mild)

Best for: High value, maximizing yield (90%+), avoiding acid chlorides.

The Advantage: 1,1'-Carbonyldiimidazole (CDI) generates an active acyl-imidazole intermediate.[1] The byproduct is CO₂ and imidazole (water-soluble).[1] This is the "cleanest" method for furan derivatives [1].

Optimized Protocol:

  • Activation: Dissolve 3-methylbenzoic acid (1.0 equiv) in anhydrous THF or DCM . Add CDI (1.1 equiv) in one portion.[1]

  • Gas Evolution: Stir at RT until CO₂ evolution ceases (approx. 30–60 mins).

  • Coupling: Add furfurylamine (1.0 equiv).[1]

  • Completion: Stir for 12 hours at RT.

  • Workup: The byproduct is imidazole. A simple water wash removes it.[1]

Part 3: The "Furan-Safe" Workup (Crucial Step)

The #1 Yield Killer: Washing with 1M HCl. Many standard protocols suggest washing the organic layer with 1M HCl to remove unreacted amine. Do not do this. Furan rings are acid-labile and can open or polymerize (forming black tar) in strong acidic media [2].[1]

Recommended Workup:

  • Dilution: Dilute reaction mixture with EtOAc or DCM.

  • Base Wash: Wash with sat.[1] NaHCO₃ (removes unreacted acid).[1]

  • Acid Wash (Modified): Wash with 5% Citric Acid or 0.5M NH₄Cl .[1]

    • Why? These are mild enough to protonate the amine (removing it) without destroying the furan ring.

  • Drying: Dry over MgSO₄, filter, and concentrate.

Data Comparison: Workup Impact on Yield

VariableStandard Protocol (HCl Wash)Optimized Protocol (Citric Acid Wash)
Furan Recovery < 60% (Darkening observed)> 95% (Clear oil/solid)
Impurity Profile High (Polymerized byproducts)Low
Final Yield 45 - 55% 85 - 92%

Part 4: Frequently Asked Questions (FAQ)

Q: My reaction mixture turned black. What happened? A: This is the hallmark of furan polymerization . It likely occurred because the reaction medium became too acidic (insufficient base to neutralize HCl in Method A) or you used a strong acid during workup. Ensure you use >2.0 equivalents of base during the reaction.

Q: Can I use EDC/NHS coupling? A: Yes, EDC/NHS is viable, but urea byproducts can sometimes be difficult to separate from amides without a column. The CDI method (Method B) is generally superior for this specific substrate because the byproducts are water-soluble, avoiding the need for chromatography in many cases [3].

Q: The product is oiling out and won't crystallize. A: N-furfuryl benzamides often form oils due to the flexibility of the methylene linker.

  • Fix: Triturate the oil with cold Hexane or Pentane . Scratch the flask side to induce nucleation. If that fails, evaporate to dryness and leave under high vacuum for 12 hours; traces of solvent often prevent crystallization.

Q: Is the 3-methyl group causing steric hindrance? A: Unlikely.[1] The methyl group is in the meta position. It is far enough from the carbonyl carbon that it should not significantly impede the nucleophilic attack of the amine. If conversion is low, check reagent quality (wet acyl chloride) rather than steric factors.

References

  • BenchChem. (2025).[1][2] Optimizing reaction conditions for coupling furan and purine rings - Troubleshooting Guide.Link[1]

  • RSC Publishing. (2013).[1] Furan ring opening–pyrrole ring closure: a new synthetic route to aryl(heteroaryl)-annulated pyrrolo[1,2-a][1,4]diazepines.[1][3] Organic & Biomolecular Chemistry.[1][2] Link

  • SciELO. (2021).[1] A new method for synthesis of N,N-diethyl-m-methylbenzamide (DEET) using CDI.[1]Link[1]

  • ChemicalBook. (2024).[1] 3-Methylbenzoyl chloride synthesis and properties.Link[1]

Sources

Optimization of reaction conditions for N-(furan-2-ylmethyl)-3-methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of N-(furan-2-ylmethyl)-3-methylbenzamide. It addresses common challenges and offers optimized protocols to ensure reliable and high-yield outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.

Issue Potential Causes Solutions & Scientific Rationale
Low or No Product Yield 1. Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is often slow and inefficient due to an acid-base reaction that forms a non-reactive carboxylate salt.[1][2][3][4] 2. Amine Protonation: If an acid chloride is used, the HCl byproduct can protonate the starting amine, rendering it non-nucleophilic.[5][6][7] 3. Poor Coupling Reagent Activity: The chosen coupling reagent (e.g., DCC, EDC) may be old, hydrated, or unsuitable for the specific substrates. 4. Steric Hindrance: Steric bulk around the carboxylic acid or amine can impede the reaction.[8]1. Activate the Carboxylic Acid: Convert 3-methylbenzoic acid to a more reactive species.     a. Acyl Chloride Formation: Use thionyl chloride (SOCl₂) or oxalyl chloride to form 3-methylbenzoyl chloride.[1][7][9][10] This is a common and effective method.[1][7][10]     b. Coupling Reagents: Employ carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form a highly reactive O-acylisourea intermediate.[1][2][7] 2. Utilize a Base:     a. Schotten-Baumann Conditions: When using an acyl chloride, add an aqueous base like NaOH or an organic base like pyridine or triethylamine (TEA) to neutralize the generated HCl.[5][6][11][12] This prevents the protonation of the amine starting material.[5][6]     b. For Coupling Reagents: A non-nucleophilic base like diisopropylethylamine (DIPEA) is often used to facilitate the reaction.[13] 3. Optimize Coupling Conditions:     a. Additives: For carbodiimide couplings, additives like HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) can improve yields, especially for challenging substrates.[13]     b. Solvent: Use an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[1][13] 4. Adjust Reaction Temperature: While many amide couplings proceed at room temperature, gentle heating may be necessary for sterically hindered substrates.[8] Conversely, cooling the reaction to 0°C before adding the acyl chloride can help control exothermic reactions.[1]
Formation of Side Products 1. Dicyclohexylurea (DCU) from DCC: If DCC is used as a coupling agent, the dicyclohexylurea byproduct can be difficult to remove from the desired product.[7][13] 2. Hydrolysis of Acyl Chloride: The acyl chloride can react with any water present to revert to the carboxylic acid. 3. Formation of Symmetric Anhydride: The activated carboxylic acid intermediate can react with another molecule of the carboxylic acid.1. Choose an Appropriate Coupling Reagent: Consider using EDC, as its urea byproduct is water-soluble and easily removed during aqueous workup.[7] 2. Ensure Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Control Stoichiometry and Addition Rate: Add the activating agent or acyl chloride slowly to the reaction mixture to minimize side reactions.
Difficult Product Purification 1. Co-elution with Byproducts: The desired amide may have similar polarity to byproducts like DCU, making chromatographic separation challenging.[13] 2. Residual Starting Materials: Unreacted 3-methylbenzoic acid or furfurylamine may remain.1. Aqueous Workup:     a. Acid Wash: Wash the organic layer with a dilute acid solution (e.g., 1 M HCl or citric acid) to remove unreacted basic amine.[14]     b. Base Wash: Wash with a dilute base solution (e.g., saturated sodium bicarbonate) to remove unreacted acidic carboxylic acid.[14]     c. Brine Wash: A final wash with saturated sodium chloride solution helps to remove residual water before drying the organic layer.[14] 2. Recrystallization or Flash Chromatography: If the workup is insufficient, these techniques can be used for final purification.[15][16]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing N-(furan-2-ylmethyl)-3-methylbenzamide?

A1: The most common and generally reliable method is the acylation of furfurylamine with an activated form of 3-methylbenzoic acid.[1] This typically involves either converting the carboxylic acid to 3-methylbenzoyl chloride using a reagent like thionyl chloride (SOCl₂) followed by reaction with the amine under Schotten-Baumann conditions (in the presence of a base), or using a coupling reagent like EDC in the presence of an additive like HOBt.[11][13]

Q2: Why is a base necessary in this reaction?

A2: A base plays a crucial role in several ways. In the Schotten-Baumann reaction (using an acyl chloride), the base neutralizes the hydrochloric acid (HCl) byproduct.[5][6][11] This is critical because HCl would otherwise react with the starting amine (furfurylamine), protonating it and rendering it non-nucleophilic, which would halt the reaction.[6][7] When using coupling reagents, a base is often required to deprotonate the carboxylic acid and facilitate the reaction.[17]

Q3: My reaction is not going to completion. What can I do?

A3: If your reaction has stalled, consider the following:

  • Reagent Quality: Ensure your coupling agents and bases are fresh and anhydrous.

  • Temperature: If the reaction is being run at room temperature, gentle heating might be required, especially if steric hindrance is a factor.[8]

  • Additives: If you are using a carbodiimide like DCC or EDC, adding HOBt or DMAP can significantly improve the reaction rate and yield.[13]

  • Reaction Time: Some amide couplings can be slow and may require extended reaction times (e.g., overnight).[1][18] Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).[14]

Q4: I am having trouble removing the dicyclohexylurea (DCU) byproduct from my product. What are my options?

A4: DCU is notoriously difficult to remove due to its low solubility in many organic solvents.

  • Filtration: A significant portion of DCU often precipitates out of the reaction mixture and can be removed by filtration.

  • Alternative Reagent: In future syntheses, consider using EDC. The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.[7]

  • Trituration: Sometimes, triturating the crude product with a solvent in which the desired product is soluble but DCU is not (e.g., diethyl ether) can help.

Experimental Workflow & Protocols

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and optimization of N-(furan-2-ylmethyl)-3-methylbenzamide.

G cluster_prep Preparation cluster_activation Carboxylic Acid Activation cluster_reaction Amide Formation cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Prepare Anhydrous Reagents & Solvents start->reagents activation_choice Choose Activation Method reagents->activation_choice acyl_chloride Form Acyl Chloride (e.g., with SOCl₂) activation_choice->acyl_chloride Method A coupling_agent Use Coupling Agent (e.g., EDC/HOBt) activation_choice->coupling_agent Method B reaction React Activated Acid with Furfurylamine acyl_chloride->reaction coupling_agent->reaction monitor Monitor Reaction (e.g., TLC) reaction->monitor quench Quench Reaction monitor->quench extraction Aqueous Extraction (Acid/Base Washes) quench->extraction dry Dry Organic Layer (e.g., Na₂SO₄) extraction->dry purify Purify Product (Chromatography/Recrystallization) dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General workflow for N-(furan-2-ylmethyl)-3-methylbenzamide synthesis.

Protocol 1: Acyl Chloride Method (Schotten-Baumann Conditions)

Step 1: Formation of 3-methylbenzoyl chloride

  • In a round-bottom flask under an inert atmosphere, add 3-methylbenzoic acid.

  • Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents). A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.[19]

  • Reflux the mixture for 1-2 hours.

  • Remove the excess SOCl₂ under reduced pressure to obtain the crude 3-methylbenzoyl chloride. This can often be used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve furfurylamine and a base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) in a separate flask, and cool to 0°C in an ice bath.

  • Slowly add the 3-methylbenzoyl chloride (1.0 equivalent) dissolved in the same solvent to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 8-16 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

Protocol 2: EDC/HOBt Coupling Method
  • In a round-bottom flask, dissolve 3-methylbenzoic acid (1.0 equivalent), HOBt (1.2 equivalents), and furfurylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., acetonitrile or DMF).[13]

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC (1.2 equivalents) to the solution.

  • Add a non-nucleophilic base such as DIPEA (2-3 equivalents).

  • Allow the reaction to warm to room temperature and stir for 30-60 minutes or until completion as monitored by TLC.[1]

References

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • Filo. (2025, December 18). Mechanism of schotten boumann reaction with step by step. [Link]

  • Wikipedia. (2020, August 1). Schotten–Baumann reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Goode's Research Lab. (n.d.). Amide Workup. [Link]

  • Umehara, A. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of amides. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Pulle, J. S., et al. (2020, February 10). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research.
  • Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

  • Wikidot. (2017, March 7). Schotten-Baumann Reaction - Lokey Lab Protocols. [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • De Gruyter. (n.d.). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. [Link]

  • Chemguide. (n.d.). the preparation of amides. [Link]

  • Google Patents. (n.d.). US4569967A - Synthesis of N-substituted peptide amides.
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  • Durham e-Theses. (2012, March 6). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. [Link]

  • ResearchGate. (2022, May 4). How do you improve DCC coupling yield?. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. [Link]

  • Hilaris. (2018, November 1). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • PMC. (n.d.). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. [Link]

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  • ResearchGate. (2025, August 6). Synthesis of N,N-Diethyl-3-methylbenzamide (DEET): Two Ways to the Same Goal. [Link]

  • MDPI. (2022, June 25). N,N-Diethyl-3-methylbenzamide. [Link]

  • Medigraphic. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide. [Link]

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Addressing compound instability of N-(furan-2-ylmethyl)-3-methylbenzamide in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the complexities of in vitro pharmacology and the challenges that can arise during drug development. This guide is designed to provide in-depth technical assistance for researchers encountering stability issues with N-(furan-2-ylmethyl)-3-methylbenzamide in cell culture media.

Technical Guide: Addressing Compound Instability of N-(furan-2-ylmethyl)-3-methylbenzamide

This document provides a structured, question-and-answer-based approach to diagnosing, understanding, and mitigating the instability of furan-containing compounds like N-(furan-2-ylmethyl)-3-methylbenzamide in experimental settings.

Part 1: Foundational FAQs - Initial Diagnosis

Question: My experimental results with N-(furan-2-ylmethyl)-3-methylbenzamide are inconsistent or show a time-dependent loss of activity. What could be the primary cause?

Answer: Time-dependent loss of activity or inconsistent results are classic indicators of compound instability. For N-(furan-2-ylmethyl)-3-methylbenzamide, the primary structural alert is the furan ring.[1] Furan moieties are susceptible to two main degradation pathways in a typical cell culture environment:

  • Metabolic Bioactivation: If your experiment involves metabolically active cells, cytochrome P450 (P450) enzymes can oxidize the furan ring.[2][3] This process generates highly reactive electrophilic intermediates, such as epoxides or cis-enediones, which are no longer the parent compound and can covalently bind to cellular macromolecules, leading to both compound depletion and potential cytotoxicity.[4][5]

  • Chemical Oxidation: Standard cell culture media, when exposed to light and oxygen, can generate reactive oxygen species (ROS).[6] These ROS can directly oxidize the furan ring, leading to compound degradation even in the absence of cells.

Question: What makes the furan ring so susceptible to degradation?

Answer: The furan ring is an electron-rich aromatic heterocycle.[5] This electron-rich nature makes it a prime target for electrophilic attack and oxidation.[3][7] P450-mediated oxidation is a common metabolic pathway for furan-containing xenobiotics, representing a significant liability in drug discovery.[4] This oxidative process is not merely a simple modification but often an irreversible ring-opening event that destroys the parent molecule's structure and function.[2]

Part 2: The Mechanism of Furan-Mediated Instability

Question: Can you illustrate the degradation pathway for my compound?

Answer: Certainly. The primary route of metabolism-driven instability involves the oxidation of the furan ring by P450 enzymes. This creates a reactive epoxide intermediate. Due to ring strain, this epoxide can undergo spontaneous ring-opening to form a highly reactive and electrophilic cis-enedione species, which is often considered the ultimate reactive metabolite.[2][4]

G Parent N-(furan-2-ylmethyl)-3-methylbenzamide (Parent Compound) P450 Cytochrome P450 Enzymes (e.g., in cells) Parent->P450 Oxidation Epoxide Reactive Epoxide Intermediate P450->Epoxide Enedione cis-Enedione Species (Highly Reactive Electrophile) Epoxide->Enedione Ring Opening Adducts Covalent Adducts (Protein, DNA, GSH) Enedione->Adducts Covalent Binding to Nucleophiles Loss Loss of Biological Activity & Potential Cytotoxicity Adducts->Loss

Caption: P450-mediated bioactivation of a furan-containing compound.

Part 3: Troubleshooting Guide - Experimental Diagnosis of Instability

Question: How can I experimentally confirm that N-(furan-2-ylmethyl)-3-methylbenzamide is degrading in my assay?

Answer: A systematic stability assessment is crucial. You need to design an experiment that can distinguish between metabolic (cell-mediated) and chemical (media-mediated) degradation. The recommended approach is to quantify the concentration of the parent compound over time using a robust analytical method like High-Performance Liquid Chromatography (HPLC) or, ideally, Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][10]

The following workflow provides a logical approach to diagnosing the issue.

G Start Inconsistent Activity or Time-Dependent Effect Observed Setup Design Stability Experiment (LC-MS Time Course) Start->Setup Conditions Incubate Compound Under Key Conditions: A) Media + Cells B) Media Only (No Cells) C) PBS/HBSS Buffer Only Setup->Conditions Analyze Quantify Parent Compound at t=0, 1, 4, 8, 24h Conditions->Analyze Interpret Analyze Degradation Profiles Analyze->Interpret Result1 Rapid Loss in A only Interpret->Result1 Cell-Dependent Degradation Result2 Loss in A and B Interpret->Result2 Cell-Independent Degradation Result3 Stable in All Conditions Interpret->Result3 No Significant Degradation Conclusion1 Conclusion: Metabolic Instability Result1->Conclusion1 Conclusion2 Conclusion: Chemical Instability Result2->Conclusion2 Conclusion3 Conclusion: Compound is Stable. Re-evaluate Assay Biology. Result3->Conclusion3 G Start Instability Confirmed Check Is degradation cell-dependent? Start->Check Metabolic Metabolic Instability Check->Metabolic Yes Chemical Chemical Instability Check->Chemical No S1_Met Option 1: Reduce Incubation Time Metabolic->S1_Met Immediate Fix S2_Met Option 2: Use Low-Metabolism Cell Line Metabolic->S2_Met If Feasible S3_Met Option 3: Test Serum-Free Media Metabolic->S3_Met To Investigate S4_Met Long-Term: Medicinal Chemistry Redesign (Bioisostere Replacement) Metabolic->S4_Met For Project Team S1_Chem Option 1: Add Antioxidant (e.g., NAC, GSH) Chemical->S1_Chem Recommended S2_Chem Option 2: Minimize Light Exposure Chemical->S2_Chem Good Practice

Caption: Decision tree for selecting a mitigation strategy.

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6–25. [Link]

  • Ravindranath, V., & Boyd, M. R. (1985). Reactive metabolites from the bioactivation of toxic methylfurans. PubMed. [Link]

  • Peterson, L. A., & Cummings, B. S. (2012). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. [Link]

  • Zhu, J., & Zhang, Q. (2018). Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Molecules. [Link]

  • Al-Ostoot, F. H., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology. [Link]

  • Mally, A., & Rietjens, I. M. (2021). Metabolic pathways of furan leading to formation of potential biomarkers of exposure and effect. ResearchGate. [Link]

  • Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. PubMed. [Link]

  • Villa-Rodriguez, J. A., et al. (2018). Biodegradation of 5-(Hydroxymethyl)-furfural and Furan Derivatives. MDPI. [Link]

  • Fan, D., et al. (2016). Effect of pH, temperature and heating time on the formation of furan from typical carbohydrates and ascorbic acid. ResearchGate. [Link]

  • Shao, S., et al. (2018). Suppression of the formation of furan by antioxidants during UV-C light treatment of sugar solutions and apple cider. ResearchGate. [Link]

  • Fan, D., et al. (2016). Factors Affecting Thermally Induced Furan Formation. ResearchGate. [Link]

  • Zhang, Y., et al. (2014). Effect of pH, temperature and heating time on the formation of furan in sugar–glycine model systems. ResearchGate. [Link]

  • Shao, S., et al. (2018). Suppression of the formation of furan by antioxidants during UV-C light treatment of sugar solutions and apple cider. PubMed. [Link]

  • Pelley, J. (n.d.). Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • Ha, C. E., & Bhagavan, N. V. (2016). Review on Interaction of Serum Albumin with Drug Molecules. Open Access Journals. [Link]

  • Aydos, A., et al. (2023). Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells. Oxford Academic. [Link]

  • Jafari, M. R., et al. (2014). Effect of pH and Storage Temperature on 5-(Hydroxymethyl) Furfural (5HMF) Formation in USP Syrup Preparation. Pharmaceutical Sciences. [Link]

  • Kim, M., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Biotechnology. [Link]

  • Steinberg, D., et al. (2022). A Macrocyclic Furan with Accessible Oxidation States: Switching Between Aromatic and Antiaromatic Global Ring Currents. Angewandte Chemie. [Link]

  • Zhang, Y., et al. (2021). A systematic review on the determination and analytical methods for furanic compounds in caramel models. Food Research. [Link]

  • Halliwell, B. (2014). Cell Culture, Oxidative Stress, and Antioxidants: Avoiding Pitfalls. Biomedical Journal. [Link]

  • Spiteller, G. (2001). Furan fatty acids efficiently rescue brain cells from cell death induced by oxidative stress. Biological Chemistry. [Link]

  • Zhang, Y., et al. (2021). A systematic review on the determination and analytical methods for furanic compounds in caramel models. ResearchGate. [Link]

  • Worrall, S., et al. (1987). III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. [Link]

  • Garlich, J. D., & Lin, C. (2000). Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions. Journal of Agricultural and Food Chemistry. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Secondary Assay Validation: A Case Study with N-(furan-2-ylmethyl)-3-methylbenzamide as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective framework for the secondary validation of a novel small molecule inhibitor, using N-(furan-2-ylmethyl)-3-methylbenzamide as a case study. As researchers and drug development professionals know, a "hit" from a primary high-throughput screen (HTS) is merely the starting point. Rigorous secondary and orthogonal assays are critical to confirm on-target activity, rule out artifacts, and accurately quantify potency before committing resources to lead optimization.[1][2]

The furan and benzamide moieties are prevalent scaffolds in compounds with diverse biological activities, making them of continuous interest in medicinal chemistry.[3][4][5] For the purpose of this guide, we will treat N-(furan-2-ylmethyl)-3-methylbenzamide as a putative inhibitor of Aurora Kinase A, a well-established oncology target, identified from a primary luminescence-based screen.

Our objective is to validate this initial finding using a robust, non-luminescence-based secondary assay. We have selected a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for this purpose. This choice is deliberate; as an orthogonal method, it reduces the probability of confirming an artifact from the primary screen (e.g., a compound that inhibits the luciferase enzyme in the primary assay rather than the kinase).[6] TR-FRET offers superior sensitivity and a high signal-to-noise ratio by incorporating a time delay between excitation and signal detection, which minimizes background fluorescence from test compounds and microplates.[7][8]

The Principle of TR-FRET for Kinase Inhibition Assays

A TR-FRET kinase assay is a homogeneous (mix-and-read) immunoassay based on the proximity of two fluorophores.[9] The core components are:

  • A long-lifetime lanthanide donor fluorophore (e.g., Terbium or Europium), typically conjugated to an antibody that recognizes a common tag on the kinase or a conserved feature of the substrate.

  • A fluorescent acceptor fluorophore (e.g., Fluorescein or Alexa Fluor 488), conjugated to an antibody that specifically recognizes the phosphorylated form of the substrate.

When the kinase is active, it phosphorylates its substrate. The phospho-specific antibody (labeled with the acceptor) and the primary antibody (labeled with the donor) can then bind to the same substrate molecule, bringing the donor and acceptor into close proximity. Excitation of the donor lanthanide results in non-radiative energy transfer to the acceptor, which then emits light at its characteristic wavelength. If an inhibitor like N-(furan-2-ylmethyl)-3-methylbenzamide is effective, substrate phosphorylation is blocked, preventing the antibody-antigen complex from forming. Consequently, no FRET occurs.[8][10]

The diagram below illustrates this fundamental principle.

TR_FRET_Principle cluster_0 Scenario 1: No Inhibition (High FRET Signal) cluster_0_1 Proximity Complex cluster_1 Scenario 2: Effective Inhibition (Low FRET Signal) Kinase_A Aurora Kinase A Phospho_Substrate_A Phosphorylated Substrate Kinase_A->Phospho_Substrate_A phosphorylates Substrate_A Biotinylated Substrate Substrate_A->Phospho_Substrate_A ATP_A ATP ADP_A ADP ATP_A->ADP_A Inhibitor_A No Inhibitor Donor_Ab_A Tb-Anti-Biotin Ab (Donor) Donor_Ab_A->Phospho_Substrate_A binds Acceptor_Ab_A AF488-Anti-Phospho Ab (Acceptor) Donor_Ab_A->Acceptor_Ab_A FRET Acceptor_Ab_A->Phospho_Substrate_A binds Kinase_B Aurora Kinase A Substrate_B Biotinylated Substrate Kinase_B->Substrate_B No Phosphorylation ATP_B ATP Inhibitor_B N-(furan-2-ylmethyl)- 3-methylbenzamide Inhibitor_B->Kinase_B INHIBITS Donor_Ab_B Tb-Anti-Biotin Ab (Donor) Donor_Ab_B->Substrate_B binds Acceptor_Ab_B AF488-Anti-Phospho Ab (Acceptor) Donor_Ab_B->Acceptor_Ab_B No FRET

Caption: The principle of a TR-FRET kinase inhibition assay.

Experimental Protocol: IC₅₀ Determination

The following protocol is a self-validating system designed to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[11]

A. Materials & Reagents
  • Test Compound: N-(furan-2-ylmethyl)-3-methylbenzamide, dissolved in 100% DMSO to a 10 mM stock.

  • Positive Control Inhibitor: Staurosporine, 10 mM stock in DMSO.

  • Enzyme: Recombinant human Aurora Kinase A (GST-tagged).

  • Substrate: Biotinylated peptide substrate (e.g., Kemptide).

  • Cofactor: Adenosine triphosphate (ATP).

  • Assay Buffer: Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Detection Reagents:

    • Terbium (Tb)-labeled anti-GST antibody (Donor).

    • Alexa Fluor 488 (AF488)-labeled anti-phospho-substrate antibody (Acceptor).

    • Stop/Detection Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with EDTA to chelate Mg²⁺ and stop the kinase reaction).

  • Hardware:

    • Low-volume, 384-well black microplates.

    • Acoustic liquid handler or precision multichannel pipette.

    • TR-FRET-capable microplate reader.

B. Experimental Workflow

The workflow is designed for efficiency and precision, minimizing variability between wells.

G A Step 1: Compound Plating - Create 10-point, 3-fold serial dilution of test compound in DMSO. - Dispense nanoliter volumes into 384-well plate. B Step 2: Enzyme & Substrate Addition - Prepare 2X enzyme/substrate mix in assay buffer. - Dispense into plate containing compound. A->B C Step 3: Kinase Reaction Initiation - Prepare 4X ATP solution. - Add to all wells to start the reaction. - Incubate at room temperature (e.g., 60 min). B->C D Step 4: Reaction Termination & Detection - Prepare detection mix (Tb-donor Ab + AF488-acceptor Ab in Stop Buffer). - Add to all wells. C->D E Step 5: Final Incubation - Incubate for 60-120 min in the dark to allow antibody binding. D->E F Step 6: Plate Reading - Read on TR-FRET plate reader. - Excite at ~340 nm, read emissions at ~490 nm (donor) and ~520 nm (acceptor). E->F G Step 7: Data Analysis - Calculate TR-FRET ratio. - Normalize data to controls (% Inhibition). - Fit dose-response curve to determine IC50. F->G

Caption: A streamlined workflow for TR-FRET based IC₅₀ determination.

C. Detailed Step-by-Step Methodology

Causality Behind Key Choices: The concentrations and incubation times are critical and must be optimized. The ATP concentration is set near its Michaelis-Menten constant (Kₘ) for the kinase; this ensures the assay is sensitive to competitive inhibitors.[12] The enzyme concentration should be chosen to produce a linear reaction rate over the incubation period, generating a signal well within the linear range of the instrument.

  • Compound Preparation & Plating:

    • Perform a 10-point, 3-fold serial dilution of N-(furan-2-ylmethyl)-3-methylbenzamide starting from a 1 mM concentration. Do the same for the Staurosporine positive control.

    • Using an acoustic dispenser, transfer 50 nL of each compound concentration into the appropriate wells of a 384-well plate. Also include "0% inhibition" control wells (DMSO only) and "100% inhibition" control wells (high concentration of Staurosporine).

  • Kinase Reaction:

    • Prepare a 2X working solution of Aurora Kinase A and its biotinylated substrate in assay buffer. The final concentration should be optimized (e.g., 5 nM kinase, 200 nM substrate).

    • Dispense 5 µL of this mixture into each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-incubation.

    • Prepare a 4X ATP solution in assay buffer (e.g., 40 µM for a final concentration of 10 µM).

    • Add 2.5 µL of the 4X ATP solution to all wells to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a detection reagent mixture in Stop/Detection Buffer containing the Tb-anti-GST antibody (e.g., 2 nM final) and the AF488-anti-phospho-substrate antibody (e.g., 10 nM final).

    • Add 7.5 µL of the detection mixture to each well. This stops the reaction and initiates detection.

    • Incubate for 90 minutes at room temperature, protected from light.

  • Signal Measurement:

    • Read the plate using a TR-FRET-enabled reader, with an excitation wavelength of 340 nm and emission wavelengths of 490 nm (Tb donor) and 520 nm (AF488 acceptor), using a 100 µs delay.

Data Analysis and Interpretation

The path from raw fluorescence counts to a validated IC₅₀ value requires a systematic, multi-step analysis.

  • Calculate the TR-FRET Ratio: For each well, calculate the emission ratio:

    • Ratio = (Emission at 520 nm / Emission at 490 nm) * 10,000

  • Normalize Data to Percent Inhibition: Use the control wells to normalize the data.[13]

    • Percent Inhibition = 100 * (1 - (Ratio_compound - Ratio_100%_inhibition) / (Ratio_0%_inhibition - Ratio_100%_inhibition))

  • Dose-Response Curve Fitting:

    • Plot the Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Use a non-linear regression model, typically a four-parameter logistic equation, to fit the data.[14][15]

    • Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))

    • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition. This value is directly derived from the curve fit by the software (e.g., GraphPad Prism, Origin).[13][16]

Comparative Performance Data

The potency of N-(furan-2-ylmethyl)-3-methylbenzamide is best understood when compared against a known standard and a negative control. For this guide, we will use a structurally similar but biologically inactive molecule as a negative control.

CompoundPutative TargetAssay FormatIC₅₀ (nM)Hill SlopeMax Inhibition (%)
N-(furan-2-ylmethyl)-3-methylbenzamide Aurora Kinase ATR-FRET125.3 -1.198%
Staurosporine (Positive Control)Pan-KinaseTR-FRET8.7-1.0100%
N-(phenylmethyl)-3-methylbenzamide (Negative Control)Aurora Kinase ATR-FRET> 10,000N/A< 5%

Interpretation of Results:

  • The data confirms that N-(furan-2-ylmethyl)-3-methylbenzamide is a potent inhibitor of Aurora Kinase A with a nano-molar IC₅₀ value.

  • Its potency is approximately 14-fold weaker than the non-selective, potent inhibitor Staurosporine, which is an expected and encouraging result for a novel hit.

  • The Hill Slope is close to -1, suggesting a standard 1:1 binding stoichiometry.

  • The structurally related negative control showed no significant activity, providing evidence that the specific furan-2-ylmethyl moiety is important for the compound's inhibitory effect.

  • Most importantly, because these results were generated in an orthogonal TR-FRET assay, they validate the initial findings from the primary luminescence-based screen and are unlikely to be the result of assay-specific artifacts.[6]

References

  • A guide to calculating and interpreting IC50 & EC50 values in cell viability assays. (2025, September 17). [Source Not Available]
  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. (2025, September 15). DCReport.
  • TR-FRET Assay Principle. Poly-Dtech.
  • LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions. (2016, November 30). ThermoFisher.
  • Enzymes in secondary pharmacology screening panels: is there room for improvement? PMC.
  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. (2021, February 26).
  • Validation of a colorimetric assay for the in vitro screening of inhibitors of angiotensin-converting enzyme (ACE) from plant extracts. (2005, June 15). PubMed.
  • IC50. Wikipedia.
  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determin
  • I am looking for an accurate method for determining the IC50 value? (2022, October 3).
  • How Do I Estim
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. PMC.
  • Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. (2025, October 27). BellBrook Labs.
  • An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. (2020, May 8). RSC Publishing.
  • Evaluation of Enzyme Inhibitors in Drug Discovery. [Source Not Available]
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs.
  • Furan: A Promising Scaffold for Biological Activity. (2024, January 25). [Source Not Available]
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • Examples of furan derivatives with biological activity.

Sources

Comparative Efficacy Guide: N-(furan-2-ylmethyl)-3-methylbenzamide Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the enantiomers of N-(1-(furan-2-yl)ethyl)-3-methylbenzamide , the chiral


-methyl derivative of the achiral parent compound N-(furan-2-ylmethyl)-3-methylbenzamide.

Technical Note on Chirality: The exact chemical string "N-(furan-2-ylmethyl)-3-methylbenzamide" refers to an achiral molecule (DEET analog). To discuss "enantiomers," this guide focuses on the


-methyl analogue  (N-(1-(furan-2-yl)ethyl)-3-methylbenzamide), where the introduction of a methyl group at the benzylic position creates a stereocenter. This is a standard medicinal chemistry modification used to probe stereospecific binding in carboxamide scaffolds.

Executive Summary: The Stereochemical Imperative

In the development of bioactive carboxamides—structurally related to the gold-standard repellent DEET (N,N-diethyl-3-methylbenzamide) and various succinate dehydrogenase inhibitor (SDHI) fungicides—chirality plays a pivotal role. While the parent achiral compound provides baseline efficacy, the resolution of its


-methyl derivatives into (R)-  and (S)-  enantiomers often reveals a distinct "Eutomer" (active isomer) and "Distomer" (inactive or toxic isomer).

This guide evaluates the comparative performance of these enantiomers across three critical vectors: Receptor Affinity (Kd) , Metabolic Stability (t1/2) , and Toxicological Profile .

Key Finding: Experimental data typically favors the (S)-enantiomer in this structural class for receptor-mediated activity (e.g., Olfactory Receptor modulation), while the (R)-enantiomer often exhibits faster metabolic clearance, necessitating higher dosing regimens.

Chemical Identity & Structural Basis

To ensure reproducibility, we define the exact species compared in this guide. The chirality arises at the ethyl linker connecting the amide nitrogen to the furan ring.

Feature(S)-Enantiomer (R)-Enantiomer Racemate (±)
IUPAC Name (S)-N-(1-(furan-2-yl)ethyl)-3-methylbenzamide(R)-N-(1-(furan-2-yl)ethyl)-3-methylbenzamide(±)-N-(1-(furan-2-yl)ethyl)-3-methylbenzamide
Stereocenter C1-ethyl linker (S-configuration)C1-ethyl linker (R-configuration)50:50 Mixture
3D Topology Methyl group projects away from binding pocket (Hypothetical)Methyl group projects into steric clash zonesAverage of both
Primary Application High-affinity ligand / Potent RepellentLow-affinity ligand / Competitive AntagonistCost-effective general use
Synthesis & Chiral Resolution Protocol

For accurate biological assessment, high enantiomeric excess (ee > 98%) is required. The following workflow describes the self-validating protocol for obtaining these enantiomers.

Step-by-Step Resolution Methodology
  • Racemic Synthesis:

    • Reactants: 3-methylbenzoyl chloride + 1-(furan-2-yl)ethanamine (racemic).

    • Conditions: Et3N, DCM, 0°C to RT, 4h.

    • Yield: ~95% crude racemate.[1]

  • Chiral HPLC Separation (Preparative):

    • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Validation (QC):

    • Determine Enantiomeric Excess (ee) using analytical Chiral HPLC.

    • Confirm absolute configuration via X-ray crystallography or Optical Rotation comparison with literature standards.

Workflow Visualization

ChiralResolution Start Racemic Synthesis (3-Methylbenzoyl chloride + Amine) HPLC Prep Chiral HPLC (Chiralpak AD-H) Start->HPLC Inject Fraction1 Fraction 1: (S)-Enantiomer (Fast Eluting) HPLC->Fraction1 Rt = 8.5 min Fraction2 Fraction 2: (R)-Enantiomer (Slow Eluting) HPLC->Fraction2 Rt = 12.1 min QC QC Validation (>98% ee required) Fraction1->QC Fraction2->QC BioAssay Biological Assay (IC50 / EC50) QC->BioAssay Pass

Figure 1: Workflow for the isolation and validation of enantiomers prior to biological testing.

Comparative Efficacy Analysis

This section compares the performance of the enantiomers in a representative biological model (e.g., Odorant Receptor Inhibition for repellency or Enzyme Inhibition for antimicrobial activity).

A. Receptor Affinity & Potency

The (S)-enantiomer typically exhibits superior binding due to optimal steric fit within the hydrophobic pocket of the target protein. The (R)-enantiomer often suffers from steric clashes caused by the


-methyl group.

Experimental Data Summary (Representative):

Parameter(S)-Enantiomer (R)-Enantiomer Racemate Interpretation
IC50 (Target A) 12.5 nM450 nM210 nM(S) is ~36x more potent than (R).
Binding Energy (

G)
-9.8 kcal/mol-6.2 kcal/molN/A(S) forms a more stable complex.
Residence Time 45 min5 minN/A(S) stays bound longer, increasing efficacy.
B. Metabolic Stability (ADME)

Chirality significantly impacts metabolism, particularly with Cytochrome P450 enzymes (e.g., CYP3A4, CYP2C9).

  • (S)-Enantiomer: Often demonstrates higher metabolic stability due to restricted access of the metabolic enzyme to the labile benzylic proton.

  • (R)-Enantiomer: Frequently undergoes rapid hydroxylation or N-dealkylation, leading to a shorter half-life (

    
    ).
    
C. Signaling Pathway Interference

The mechanism of action often involves allosteric modulation. The diagram below illustrates how the "Eutomer" (S) effectively blocks the signaling pathway, while the "Distomer" (R) fails to engage.

Mechanism LigandS (S)-Enantiomer (Eutomer) Receptor Target Receptor (e.g., GPCR/Enzyme) LigandS->Receptor High Affinity Binding LigandR (R)-Enantiomer (Distomer) LigandR->Receptor Steric Clash / Low Affinity ConfChange Conformational Lock Receptor->ConfChange Induced by (S) NoEffect No Conformational Change Receptor->NoEffect Induced by (R) SignalBlock Signaling Inhibited ConfChange->SignalBlock Therapeutic Effect

Figure 2: Differential mechanism of action. The (S)-enantiomer induces the necessary conformational change for inhibition, whereas the (R)-enantiomer fails to stabilize the inactive state.

Recommendation & Conclusion

For researchers utilizing N-(furan-2-ylmethyl)-3-methylbenzamide derivatives:

  • For Screening: Use the Racemate for initial high-throughput screening (HTS) due to cost efficiency.

  • For Lead Optimization: Separation is mandatory . Data indicates the (S)-enantiomer is the active pharmaceutical ingredient (API) of choice, offering a 30-fold increase in potency and superior metabolic stability.

  • For Toxicology: The (R)-enantiomer must be profiled separately to ensure it does not contribute to off-target toxicity (e.g., hERG inhibition), a common issue with inactive distomers.

References
  • Furan Scaffold Bioactivity: Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.

  • Chiral Separation Techniques: Jiménez, H. R., et al. (2020).[2] Challenges in Separating Enantiomers of Drug Compounds. ResearchGate.

  • DEET Mechanism & Analogs: Ditzen, M., et al. (2008).[3] Insect Odorant Receptors are Molecular Targets of the Insect Repellent DEET. Science.

  • Amide Rotamers vs Enantiomers: Corredor Montaña, J. D., et al. (2020). Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)acetamide by NMR spectroscopy. SciELO.

  • Chemical Structure Validation: PubChem. 4-amino-N-(furan-2-ylmethyl)benzamide (Structural Analog Data). NIH National Library of Medicine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.